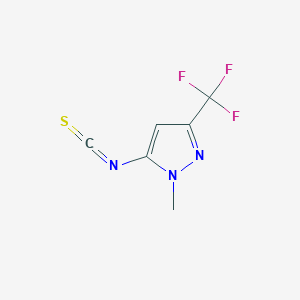
5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an isothiocyanate group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with isothiocyanates under specific conditions. The reaction can be carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts unique properties to the final products, enhancing their effectiveness and stability.
Wirkmechanismus
The mechanism by which 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group can react with thiols in proteins, forming thioureas, which can modulate enzyme activity or receptor binding. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to receptors, altering their signaling pathways and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-trifluoromethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and biological activity.
5-Isothiocyanato-1H-pyrazole: Does not have the trifluoromethyl group, leading to variations in chemical properties and applications.
Uniqueness: 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole stands out due to the combination of the isothiocyanate and trifluoromethyl groups on the pyrazole ring. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H4F3N3S |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
5-isothiocyanato-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H4F3N3S/c1-12-5(10-3-13)2-4(11-12)6(7,8)9/h2H,1H3 |
InChI-Schlüssel |
NLPOEUBQRRWGMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


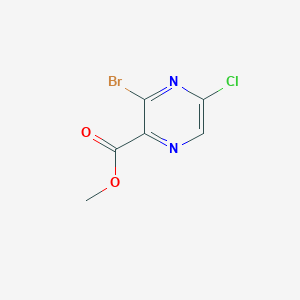
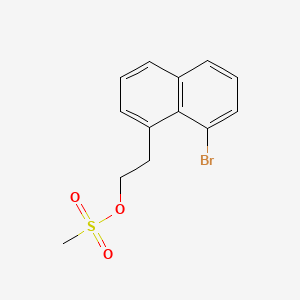


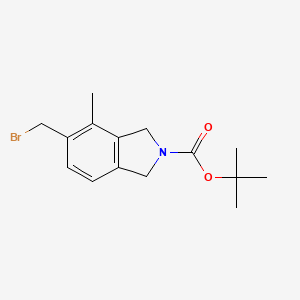


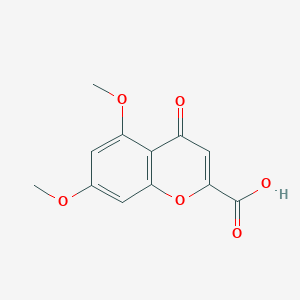
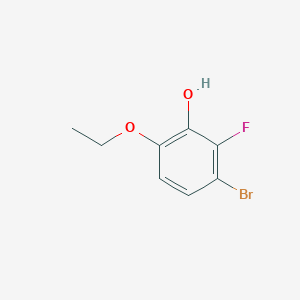
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
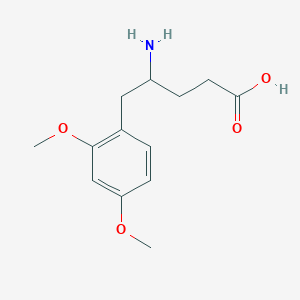
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
